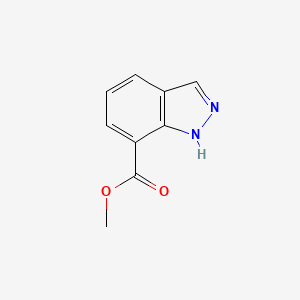

Methyl 1H-indazole-7-carboxylate

Overview

Description

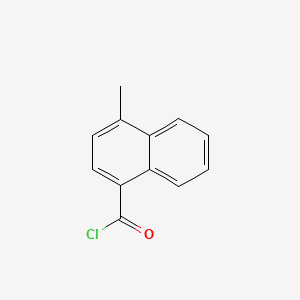

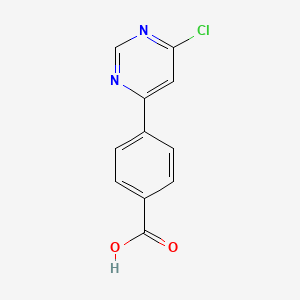

Methyl 1H-indazole-7-carboxylate is a derivative of the indazole class of heterocycles, which are characterized by a fused pyrrole and benzene ring system. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The specific compound, this compound, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involves nucleophilic substitution of the indazole N-H hydrogen atom with 1-(bromomethyl)-4-fluorobenzene . Similarly, the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate from 1H-1,2,4-triazole involves hydroxymethylation with formaldehyde followed by oxidation and esterification . These methods suggest that the synthesis of this compound could also involve multi-step reactions, possibly starting from an indazole precursor and introducing the carboxylate group at the 7-position through appropriate functional group transformations.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the fused ring system, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure of 7-methoxy-1H-indazole shows that the methoxy group lies in the plane of the indazole system . This planarity can be a common feature among indazole derivatives, potentially including this compound, and can affect the molecule's intermolecular interactions and stability.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, often influenced by the substituents present on the ring system. The reactivity of the indazole nucleus can be altered by electron-withdrawing or electron-donating groups, which can affect the compound's ability to undergo nucleophilic or electrophilic attacks. For instance, the synthesis of novel oxazole derivatives from 1-methyl-1H-indazole 3-carboxylic acid involves heterocyclization, indicating that the indazole ring can act as a precursor for the construction of other heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary widely depending on the substituents attached to the ring system. For example, the presence of a methoxy group, as in 7-methoxy-1H-indazole, can influence the compound's hydrogen bonding capabilities and solubility . The introduction of a carboxylate ester group, as in this compound, would likely increase the molecule's polarity and potentially its solubility in polar solvents. The crystal packing and hydrogen bonding patterns observed in fluorinated indazoles could also provide insights into the solid-state properties of this compound, such as its potential for forming supramolecular structures.

Scientific Research Applications

Scientific Research Applications of Methyl 1H-indazole-7-carboxylate

Enzyme Inhibition Studies :

- Methyl 1H-indazole derivatives have been explored for their potential to inhibit α-amylase and α-glucosidase enzymes. These enzymes are significant in the management of diabetes, and indazole derivatives have shown promising results. The inhibitory potential is quantified using IC50 values, and structure-activity relationships are assessed through molecular docking studies (Nawaz et al., 2021).

Physical Property Analysis :

- The enthalpy of formation in both condensed and gas phases for various indazole derivatives, including methyl 1H-indazole-6-carboxylic methyl ester, is studied. These studies are critical in understanding the thermodynamics and stability of these compounds (Orozco-Guareño et al., 2019).

Synthesis of Novel Compounds for Therapeutic Applications :

- Research has been conducted on the synthesis of new indazole derivatives with potential anti-inflammatory and analgesic properties. This research expands the scope of indazole-based compounds in medicinal chemistry (Reddy et al., 2015).

Development of Novel Inhibitors :

- Indazole and indole-carboxamides, closely related to methyl 1H-indazole derivatives, have been discovered as potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds are significant in the treatment of neurological disorders (Tzvetkov et al., 2014).

Exploration of Molecular Structures :

- Studies on the crystal structure of methyl 1H-indazole derivatives, such as 7-methoxy-1H-indazole, provide insights into their molecular interactions and potential applications in pharmacology (Sopková-de Oliveira Santos et al., 2002).

Mechanism of Action

Target of Action

Methyl 1H-indazole-7-carboxylate, like other indazole derivatives, is known to interact with a variety of targetsIndazole derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities . For instance, some indazole derivatives have been found to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to bind with high affinity to their targets, leading to various changes in cellular processes . For instance, the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and h-sgk can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For example, the inhibition of kinases such as CHK1, CHK2, and h-sgk can disrupt cell signaling pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

For safe handling, it is recommended to avoid dust formation and ensure adequate ventilation .

Future Directions

Indazole derivatives, including “Methyl 1H-indazole-7-carboxylate”, continue to be a focus of research due to their wide range of pharmacological activities. Future research will likely focus on developing more efficient synthesis methods, exploring new biological activities, and designing indazole-based drugs with improved pharmacological profiles .

properties

IUPAC Name |

methyl 1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWJEKADAXWFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

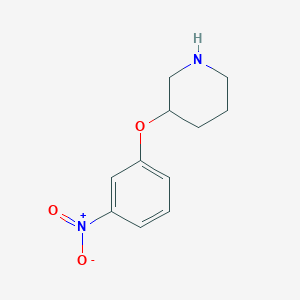

COC(=O)C1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997016 | |

| Record name | Methyl 2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

755752-82-0 | |

| Record name | Methyl 2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-indazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

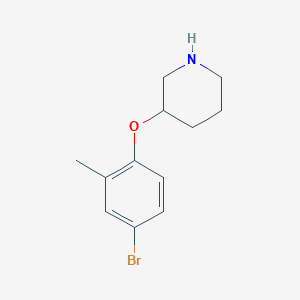

![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)